Dopachrome

Overview

Description

Dopachrome is a cyclization product of L-DOPA and is an intermediate in the biosynthesis of melanin . It may tautomerise to form DHICA .

Synthesis Analysis

Dopamine is essential for the biosynthesis of both melanin and sclerotin in insects . Drosophila has five aromatic-decarboxylase genes of which, only one is responsible for catalyzing the decarboxylation of dopa .

Molecular Structure Analysis

The color and redox properties of eumelanins are affected by the presence of the carboxyl groups in their indollic structural unit . The key reaction determining the amount of carboxyl groups in eumelanin is dopachrome conversion . In this conversion, 5,6-dihydroxylindole (DHI) is spontaneously formed through the elimination of the carboxyl group, namely decarboxylation, whereas the non-decarboxylated product 5,6-dihydroxylindole-2-carboxylic acid (DHICA) is also formed .

Chemical Reactions Analysis

Dopachrome conversion is a reaction that proceeds through proton rearrangements and forms a transient unstable species . There have been experimental difficulties in investigating the behavior of protons at the level of elementary reactions .

Physical And Chemical Properties Analysis

Dopachrome has a molar mass of 193.158 g·mol−1 . At room temperature, atmospheric pressure, and physiological pH (around 7.0), without enzymes, more than 95% of dopachrome slowly and spontaneously converts to DHI (with rate constant 4.0×10−4 s−1) .

Scientific Research Applications

Immunology

Application Summary

Dopachrome and its derivatives, such as D-dopachrome tautomerase (D-DT), play a role in the immune response to various infectious diseases .

Methods of Application

Research involves the study of cytokine activity, particularly in response to bacterial, viral, fungal, and parasitic infections. Techniques include cytokine profiling and the use of inhibitors or antibodies to modulate the activity of D-dopachrome tautomerase .

Results and Outcomes

Studies have shown that D-DT can either have a protective function or enhance host damage depending on the pathogen. Therapeutic applications are being explored, including the use of human MIF-neutralizing antibodies and small molecule inhibitors .

Dermatology

Application Summary

Dopachrome is involved in melanogenesis, the process of melanin production in the skin .

Methods of Application

The enzymatic activity of dopachrome tautomerase (DCT) is studied to understand its role in converting dopachrome into dihydroxyindoles, which are essential for pigmentation. Methods include genetic studies and enzyme assays .

Results and Outcomes

Research has identified the importance of DCT in skin pigmentation and potential treatments for conditions like vitiligo, where repigmentation is a key therapeutic goal .

Neurology

Application Summary

Dopachrome and its tautomerase have been implicated in neuroinflammatory processes following central nervous system (CNS) injuries .

Methods of Application

Experimental procedures involve inducing CNS injuries in animal models and monitoring the expression and activity of D-dopachrome tautomerase. Molecular biology techniques and imaging are used to assess inflammation and recovery .

Results and Outcomes

Increased levels of D-DT have been associated with astroglial inflammation. Inhibition of D-DT has shown potential in reducing inflammation and improving recovery of locomotor functions following spinal cord injury .

Oncology

Application Summary

Dopachrome tautomerase has been studied for its role in tumorigenesis and as a potential therapeutic target in cancer treatment .

Methods of Application

Research includes in vitro and in vivo studies to understand the regulatory mechanisms of D-DT and its impact on cancer progression. Clinical trials are also mentioned, although limited in number .

Results and Outcomes

Findings suggest that MIF and DDT enhance immunosuppressive and pro-tumorigenic phenotypes, making them promising antitumor targets. Dual inhibition strategies are being explored for their potential in cancer therapy .

Ophthalmology

Application Summary

Variants in the dopachrome tautomerase gene have been linked to oculocutaneous albinism, affecting pigmentation in the eyes .

Methods of Application

Genetic sequencing and animal model studies are used to investigate the role of DCT in eye pigmentation and vision defects. CRISPR-Cas9 technology is employed to create mutations in model organisms .

Results and Outcomes

Mutations in DCT have been shown to cause hypopigmentation in the retinal pigmented epithelium (RPE), leading to ocular anomalies and reduced visual acuity. This has led to the identification of a new type of oculocutaneous albinism .

Endocrinology

Application Summary

Dopachrome conversion is a key reaction in the production of eumelanins, which may have antioxidant effects and physiological significance .

Methods of Application

Computational studies and quantum mechanics are used to explore dopachrome conversion, focusing on factors that affect the formation of its products .

Results and Outcomes

The studies have identified factors that control the conversion to produce physiologically significant compounds, suggesting a role for dopachrome in cellular antioxidant mechanisms .

Melanoma Research

Application Summary

Dopachrome tautomerase (DCT), also known as Tyrosinase-Related Protein-2 (TRP2), is significant in melanoma research as a biomarker, therapeutic target, and molecular driver in tumor progression .

Methods of Application

The focus is on understanding the structural and functional particularities of TRP2/L-DCT within melanoma molecularity. This includes studying its enzymatic activity in melanogenesis and its role in cell development and response to environmental and therapeutic stressors .

Results and Outcomes

The modern image of DCT is shifting towards its processes and mechanisms related to cell development and response to stressors in normal and transformed cell phenotypes. This has raised interest in DCT’s potential in melanoma diagnosis, prognosis, and therapy .

Evolutionary Biology

Application Summary

Dopachrome tautomerase enzymes have been traced throughout metazoans, offering insights into the evolutionary perspective of these enzymes .

Methods of Application

Genomic and transcriptomic data mining across various species is conducted to understand the distribution and expression of DCT and dopachrome converting enzyme (DCE) genes. This includes studying their presence in deuterostomes and protostomes, including arthropods and mollusks .

Results and Outcomes

The research has updated the distribution of DCE/yellow genes, demonstrating their presence and active expression in most of the lophotrochozoan phyla as well as in copepods (Crustacea). Both tissue specificity and high expression suggest diverse functions of this gene family also evolved in other phyla apart from insects .

Biochemistry and Molecular Biology

Application Summary

The enzymatic activity of dopachrome tautomerase is crucial in the melanin biosynthesis pathway, specifically in the conversion of dopachrome into dihydroxyindoles .

Methods of Application

In vitro reconstitution of the melanin biosynthesis pathway is performed to study the TYRP2-catalyzed reaction, yielding 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Spectrophotometric analysis and High-Performance Liquid Chromatography (HPLC) are used to confirm the presence of dopachrome and its conversion products .

Results and Outcomes

The formation of 5,6-indolequinone-2-carboxylic acid (IQCA) in the TYRP1-driven oxidation of DHICA has been confirmed, providing a deeper understanding of the melanin biosynthesis pathway and the role of dopachrome tautomerase in this process .

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor .

properties

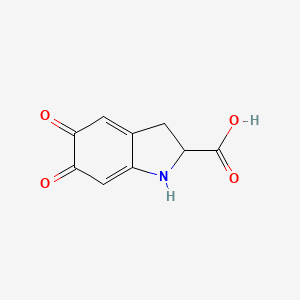

IUPAC Name |

5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNCICVKUHKIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897147, DTXSID101205460 | |

| Record name | Dopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dopachrome | |

CAS RN |

3571-34-4, 13520-94-0 | |

| Record name | Dopachrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopachrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPACHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA58A6ZW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

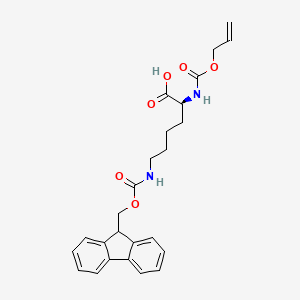

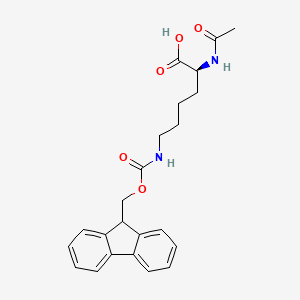

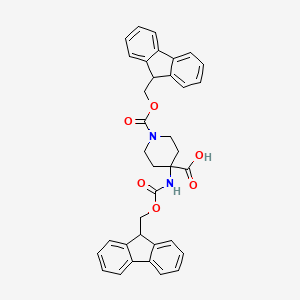

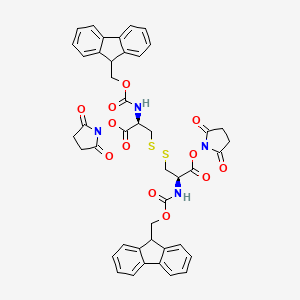

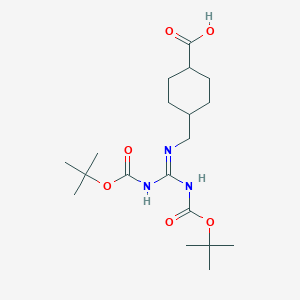

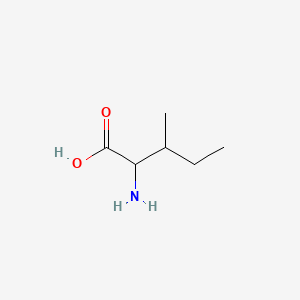

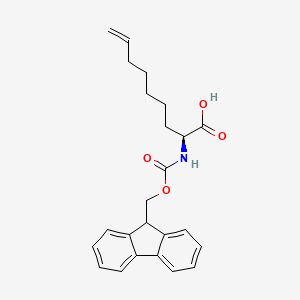

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)

![4-cis-[(Boc)2-guanidino]cyclohexane carboxylic acid](/img/no-structure.png)

![(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B613763.png)